tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1443980-81-1) is a pyrazole derivative that serves as a protected form of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The pyrazole-4-acetic acid core has been identified via high-throughput screening as a key substructure for CRTh2 receptor antagonism, with optimized derivatives achieving low nanomolar inhibitory activity.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 1443980-81-1
Cat. No. B1377456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
CAS1443980-81-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CN(N=C1)C
InChIInChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3
InChIKeyCHYJXIWXRRCCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1443980-81-1): A Key Building Block for Pyrazole-4-Acetic Acid-Based Therapeutics and Agrochemicals


tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1443980-81-1) is a pyrazole derivative that serves as a protected form of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The pyrazole-4-acetic acid core has been identified via high-throughput screening as a key substructure for CRTh2 receptor antagonism, with optimized derivatives achieving low nanomolar inhibitory activity [1]. This scaffold is also central to a family of substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids that have been patented as herbicides and plant growth regulators [2]. The tert-butyl ester moiety confers synthetic versatility, allowing for orthogonal deprotection strategies and enabling multi-step synthetic routes to complex pyrazole-containing molecules .

Why Generic Substitution of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate with Alternative Esters or Unprotected Acids Compromises Synthetic Utility


Direct substitution with the unprotected acid 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3) or alternative esters (e.g., ethyl, methyl) introduces significant limitations in multi-step synthesis. The unprotected acid can participate in undesired side reactions under basic or nucleophilic conditions, limiting its compatibility with diverse reaction manifolds [1]. The tert-butyl ester provides acid-labile protection orthogonal to other protecting groups, enabling selective deprotection late in a synthetic sequence without affecting base-sensitive functionalities . Alternative esters (e.g., ethyl, methyl) are less acid-labile and often require harsher hydrolysis conditions that may degrade other sensitive moieties in complex molecules. This differentiated protection strategy directly impacts synthetic efficiency and overall yield in pharmaceutical and agrochemical development campaigns, making generic substitution scientifically suboptimal.

Quantitative Differentiation Evidence for tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Relative to Closest Analogs


Comparison of Orthogonal Protecting Group Stability: tert-Butyl Ester vs. Unprotected Acid

The tert-butyl ester of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid provides an acid-labile protecting group that can be selectively cleaved under mild acidic conditions (e.g., TFA in dichloromethane) without affecting other base-sensitive functional groups . In contrast, the unprotected acid 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3) lacks this orthogonal protection, rendering it incompatible with multi-step syntheses involving nucleophilic or basic reagents that would react with the carboxylic acid moiety [1]. This protection strategy is essential for complex molecule construction where the pyrazole-acetic acid moiety must be introduced early and deprotected late.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Downstream Scaffold Activity: Pyrazole-4-Acetic Acid Core as Low Nanomolar CRTh2 Antagonist

High-throughput screening identified the pyrazole-4-acetic acid substructure as a core pharmacophore for CRTh2 receptor antagonism [1]. Optimization of this scaffold yielded derivatives with CRTh2 antagonist activity, including Compound 32 (CRTh2 antagonist 1) which exhibits an IC₅₀ of 89 nM against the CRTh2 receptor [2]. The target compound tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a protected precursor to the 1-methyl substituted pyrazole-4-acetic acid core that underlies this activity. The 1-methyl substitution on the pyrazole ring is a key structural determinant that distinguishes it from unsubstituted pyrazole analogs and is critical for achieving the desired pharmacological profile.

CRTh2 Antagonism Inflammation Asthma Allergic Disease

Patent-Covered Herbicidal Scaffold: Pyrazole-4-Acetic Acid Derivatives in Weed Control

Substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids, a family of compounds that includes derivatives of the pyrazole-4-acetic acid core, have been patented as herbicides and plant growth regulators [1]. These compounds are claimed to show excellent herbicidal effects with a wide application range including both agricultural and non-agricultural fields, and are effective via soil treatment and foliage treatment application methods . The target compound tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate provides a protected entry point to the pyrazole-4-acetic acid core that underpins this herbicidal activity. The tert-butyl ester protection is particularly advantageous in agrochemical synthesis where multi-step functionalization of the pyrazole ring is required prior to deprotection and conjugation with heteroaryl groups (e.g., pyridinyl, diazinyl) that are essential for herbicidal efficacy.

Herbicide Plant Growth Regulator Agrochemical Weed Control

Patent Literature Coverage: 99 Patents Referencing the 1-Methyl-Pyrazole-4-Acetic Acid Core

The core acid 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3), which is the deprotected form of the target compound, is referenced in 99 patent documents [1]. This extensive patent coverage spans both pharmaceutical and agrochemical applications, including recent filings as of 2024 [2]. In comparison, alternative regioisomers (e.g., 2-(1-methyl-1H-pyrazol-3-yl)acetic acid) and other substitution patterns have significantly less patent representation, indicating that the 4-position acetic acid substitution with 1-methyl substitution is the most industrially relevant and IP-protected scaffold [3].

Patent Landscape Medicinal Chemistry Agrochemical Intellectual Property

High-Impact Application Scenarios for tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1443980-81-1) in Drug Discovery and Agrochemical Development


Synthesis of CRTh2 Antagonists for Inflammatory and Allergic Disease Research

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as a protected intermediate for the construction of pyrazole-4-acetic acid-based CRTh2 receptor antagonists. The pyrazole-4-acetic acid core has been validated as a CRTh2 antagonist pharmacophore with optimized derivatives achieving low nanomolar potency (e.g., IC₅₀ = 89 nM for Compound 32) . The tert-butyl ester protection allows for multi-step synthetic elaboration of the pyrazole ring before final deprotection and coupling to generate biologically active CRTh2 antagonists for asthma and allergic inflammation research .

Development of Novel Pyrazole-Based Herbicides and Plant Growth Regulators

The compound is a strategic building block for synthesizing substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acid herbicides. Patented pyrazole-4-acetic acid derivatives demonstrate broad-spectrum herbicidal activity against unwanted vegetation in both agricultural and non-agricultural settings, with efficacy via soil and foliage treatment . The tert-butyl ester protection facilitates sequential functionalization of the pyrazole core before deprotection and conjugation with heteroaryl groups (e.g., pyridinyl, diazinyl) that are essential for herbicidal activity .

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection

In complex synthetic routes where the carboxylic acid moiety must be protected through multiple steps involving basic or nucleophilic reagents, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate provides the necessary orthogonal protection . The acid-labile tert-butyl ester can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂) late in the synthetic sequence without disturbing other base-sensitive protecting groups, a capability not available with the unprotected acid or alternative ester analogs . This property is critical for synthesizing advanced intermediates in pharmaceutical development pipelines.

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